(R,E)-TCO-NHS Ester, or Trans-Cyclooctene N-Hydroxysuccinimide Ester, is a specialized chemical compound that plays a significant role in bioconjugation and click chemistry applications. Its structure features a trans-cyclooctene moiety linked to an N-hydroxysuccinimide ester, making it highly reactive towards primary amines. The compound has a chemical formula of and a molecular weight of approximately 267.28 daltons .
This compound is particularly valued for its ability to form stable covalent bonds with amine-containing biomolecules, such as proteins and peptides, under mild conditions. The reaction typically occurs at physiological pH (7-9), which is advantageous for biological applications .
(R,E)-TCO-NHS Ester undergoes specific reactions with primary amines through the formation of an amide bond. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide and the formation of a stable amide bond:
Additionally, the TCO moiety can participate in inverse electron demand Diels-Alder reactions with tetrazine derivatives, allowing for further functionalization and labeling of biomolecules .
(R,E)-TCO-NHS Ester exhibits notable biological activity due to its ability to conjugate with various biomolecules. This property is exploited in several applications including:
The synthesis of (R,E)-TCO-NHS Ester typically involves several steps:
(R,E)-TCO-NHS Ester has a wide range of applications in biochemical research and pharmaceutical development:
Studies involving (R,E)-TCO-NHS Ester focus on its interactions with various biomolecules, particularly regarding its reactivity with primary amines and tetrazines. These studies help elucidate optimal conditions for conjugation reactions and assess the stability and efficacy of the resulting conjugates in biological systems. Research has shown that TCO derivatives exhibit enhanced reaction kinetics with tetrazines compared to traditional methods, making them superior tools in bioconjugation strategies .
Several compounds share structural similarities with (R,E)-TCO-NHS Ester, each offering unique properties and applications:
Compound Name | Structure Type | Key Features |
---|---|---|
TCO-NHS Ester | NHS ester | Similar reactivity; used for protein labeling |
PEG4-TCO-NHS Ester | PEGylated NHS ester | Enhanced solubility; longer linker for flexibility |
Maleimide | Michael acceptor | Reacts with thiols; widely used in bioconjugation |
Azide | Click chemistry reagent | Reacts with alkynes; versatile in bioorthogonal reactions |
Uniqueness of (R,E)-TCO-NHS Ester: